Norethindrone acetate is derived from norethisterone, which itself is synthesized from steroid precursors. The compound falls under the category of synthetic progestogens and is classified as a second-generation progestin. Its chemical formula is with a molar mass of approximately 298.426 g/mol. The compound has been extensively studied for its pharmacological properties and applications in reproductive health.
The synthesis of norethindrone acetate typically involves several steps starting from steroid precursors such as 19-nor-4-androstenedione. The process can be summarized as follows:
Norethindrone acetate has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its structural representation includes:
The compound features a cyclopentanoperhydrophenanthrene core structure with various functional groups that contribute to its biological activity.
Norethindrone acetate undergoes various chemical reactions, particularly oxidative transformations that yield different metabolites. Key reactions include:
These reactions are essential for understanding the compound's metabolism and its active forms in biological systems.
Norethindrone acetate acts primarily as an agonist at the progesterone receptor, mimicking the effects of natural progesterone. Upon administration, it is rapidly converted into norethisterone, which exerts its effects through:
The pharmacodynamics of norethindrone acetate demonstrate its effectiveness in contraceptive applications and management of menstrual disorders.
Norethindrone acetate exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceuticals.
Norethindrone acetate has several important applications in medicine:
The versatility of norethindrone acetate makes it a valuable compound in reproductive health management.
Norethindrone acetate (NETA), systematically named (17α)-17-(acetyloxy)-19-norpregn-4-en-20-yn-3-one, is a semi-synthetic steroidal progestin derived from 19-nortestosterone. Its molecular formula is C₂₂H₂₈O₃, with a molecular weight of 340.46 g/mol [3] [6]. The compound features three critical structural modifications:
The acetyl group undergoes rapid hydrolysis by esterases during intestinal absorption and hepatic first-pass metabolism, converting NETA to bioactive norethindrone (norethisterone) [3] [10]. Crystallographic studies confirm a planar steroidal nucleus with the acetyl group perpendicular to the ring system, optimizing receptor binding [6].
Table 1: Key Structural Properties of Norethindrone Acetate
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₈O₃ |
Molecular Weight | 340.46 g/mol |
CAS Registry Number | 51-98-9 |
IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate |
Critical Functional Groups | 17α-Ethynyl, 17β-Acetate, Δ⁴-3-ketone |
NETA belongs to the 19-nortestosterone (estrane) class of progestins, distinguished by the absence of the C19 angular methyl group. This structural alteration shifts its activity from androgenic to progestogenic, allowing preferential binding to progesterone receptors (PR) [3] [8]. As a second-generation progestin, NETA exhibits:
Unlike progesterone-derived progestins (pregnanes), 19-nortestosterone derivatives like NETA cannot serve as cortisol precursors and exhibit negligible glucocorticoid or mineralocorticoid activity [3] [8]. Metabolic studies confirm that NETA’s antigonadotropic effects persist even with androgen receptor blockade (e.g., flutamide), underscoring its PR-mediated mechanism [2].
NETA shares a core 19-nortestosterone backbone with analogs but differs in functionalization, impacting pharmacology:
Norethindrone (NET):
Dienogest:
Levonorgestrel:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2